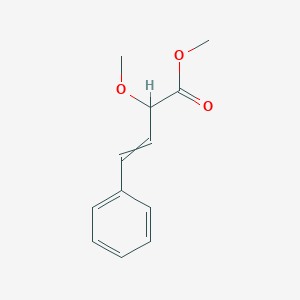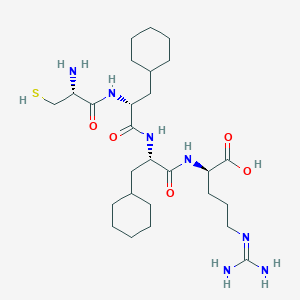
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring and two phenyl groups attached to a propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione typically involves the Diels-Alder reaction, where a cycloheptadiene derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.
化学反应分析
Types of Reactions
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl rings, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
作用机制
The mechanism of action of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: A related compound with a similar cycloheptadiene structure but lacking the phenyl groups.
2,4,6-Cycloheptatrien-1-one: Another similar compound with a trienone structure.
Uniqueness
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both the cycloheptadiene ring and the phenyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C22H20O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H20O2/c23-21(18-13-7-3-8-14-18)20(17-11-5-1-2-6-12-17)22(24)19-15-9-4-10-16-19/h1-5,7-11,13-17,20H,6,12H2 |
InChI 键 |
DOXQUYFKNKHZQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)

![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
